molecular formula C13H24N2O2 B2666823 exo-3-(Boc-aminomethyl)-8-azabicyclo[3.2.1]octane CAS No. 455267-38-6

exo-3-(Boc-aminomethyl)-8-azabicyclo[3.2.1]octane

Cat. No.: B2666823
CAS No.: 455267-38-6
M. Wt: 240.347
InChI Key: KAVQNCGGFFBHEO-RTCCRHLQSA-N
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Description

Historical Context and Development of 8-azabicyclo[3.2.1]octane Derivatives

The 8-azabicyclo[3.2.1]octane scaffold traces its origins to early 20th-century investigations into tropane alkaloids, such as atropine and cocaine. Richard Willstätter’s 1901 synthesis of tropinone, a precursor to these alkaloids, marked a foundational milestone, albeit with a low yield of 0.75%. Robert Robinson’s landmark 1917 "double Mannich" reaction revolutionized the field by enabling efficient tropinone synthesis from succinaldehyde, methylamine, and acetonedicarboxylic acid, achieving yields exceeding 90% after optimization. This biomimetic approach mirrored natural biosynthetic pathways and established the scaffold’s versatility.

The introduction of Boc-protected derivatives, such as This compound , emerged in the late 20th century as synthetic organic chemistry advanced toward protecting-group strategies. The Boc group ($$ \text{C}(\text{CH}3)3\text{OCO} $$) became indispensable for stabilizing reactive amine functionalities during multi-step syntheses, particularly in the preparation of neurologically active compounds. For instance, the compound’s exo-3-aminomethyl substitution enhances stereochemical precision, a critical factor in receptor-targeted drug design.

Significance in Tropane Alkaloid Research

Tropane alkaloids, characterized by their 8-azabicyclo[3.2.1]octane core, exhibit diverse biological activities, including anticholinergic, antispasmodic, and analgesic effects. The Boc-aminomethyl derivative plays a dual role in this domain:

  • Synthetic Intermediate : It facilitates the construction of complex alkaloid analogs. For example, N-Boc-exo-3-aminotropane (CAS 744183-20-8) serves as a precursor to CXCR3 antagonists, which modulate inflammatory responses.
  • Stereochemical Control : The exo-3 configuration ensures proper spatial orientation for interactions with biological targets. Recent enantioselective syntheses leverage chiral catalysts to produce optically pure intermediates, critical for optimizing pharmacokinetic profiles.

A comparative analysis of key derivatives highlights structural nuances:

Compound Name Molecular Formula Key Application Source
This compound $$ \text{C}{13}\text{H}{24}\text{N}2\text{O}2 $$ Intermediate for neurologically active agents
N-Boc-exo-3-aminotropane $$ \text{C}{12}\text{H}{22}\text{N}2\text{O}2 $$ CXCR3 antagonist synthesis
Tropinone $$ \text{C}8\text{H}{13}\text{NO} $$ Historical precursor to atropine

Positioning Within Contemporary Drug Discovery Paradigms

In modern drug discovery, This compound addresses two critical challenges:

  • Targeted Therapeutics : The scaffold’s rigidity and functionalization potential make it ideal for designing enzyme inhibitors. For instance, pyrazole azabicyclooctane sulfonamides, derived from similar intermediates, exhibit nanomolar inhibition of N-acylethanolamine acid amidase (NAAA), a target for inflammatory diseases.
  • Biosynthetic Advancements : Integrating synthetic biology, researchers have engineered yeast strains to produce tropane alkaloids de novo, bypassing traditional plant extraction methods. This approach, highlighted by the biosynthesis of hyoscyamine and scopolamine in Saccharomyces cerevisiae, underscores the scaffold’s adaptability to cutting-edge production platforms.

The compound’s Boc group further enables modular derivatization, allowing medicinal chemists to explore structure-activity relationships (SAR) systematically. For example, replacing the Boc moiety with other carbamates or acyl groups modulates solubility and metabolic stability.

Properties

IUPAC Name

tert-butyl N-(8-azabicyclo[3.2.1]octan-3-ylmethyl)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H24N2O2/c1-13(2,3)17-12(16)14-8-9-6-10-4-5-11(7-9)15-10/h9-11,15H,4-8H2,1-3H3,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAVQNCGGFFBHEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1CC2CCC(C1)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of exo-3-(Boc-aminomethyl)-8-azabicyclo[3.2.1]octane typically involves the protection of the aminomethyl group with a Boc group, followed by the formation of the bicyclic structure. One common method involves the use of gold(I)-catalyzed tandem 1,3-acyloxy migration/Ferrier rearrangement of glycal-derived 1,6-enyne bearing propargylic carboxylates . This method provides enantiomerically pure compounds with high efficiency.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the scalability and reproducibility of the process.

Chemical Reactions Analysis

Types of Reactions: exo-3-(Boc-aminomethyl)-8-azabicyclo[3.2.1]octane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups.

    Substitution: Nucleophilic substitution reactions can occur at the aminomethyl group.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution can introduce various functional groups at the aminomethyl position.

Scientific Research Applications

Medicinal Chemistry Applications

The compound serves as a crucial building block in the synthesis of various pharmaceuticals, particularly those targeting neuropsychiatric disorders. Its ability to act as a monoamine reuptake inhibitor makes it a promising candidate for the treatment of:

  • Depression
  • Anxiety Disorders
  • Attention Deficit Hyperactivity Disorder (ADHD)

Organic Synthesis Applications

In organic chemistry, exo-3-(Boc-aminomethyl)-8-azabicyclo[3.2.1]octane is utilized as an intermediate for synthesizing complex organic molecules. Its structural rigidity and functional groups allow for selective reactions, making it valuable in:

  • Synthesis of nitrogen-containing heterocycles
  • Development of novel drug candidates

Biological Studies

Research indicates that derivatives of the 8-azabicyclo[3.2.1]octane scaffold exhibit significant biological activities, particularly in pharmacological contexts. The compound's unique bicyclic structure enhances its interaction with biological targets.

In Vitro Studies

In vitro experiments have demonstrated that this compound effectively inhibits the reuptake of serotonin and norepinephrine in cell lines expressing human transporters, showcasing its potential for therapeutic use.

Animal Models

Animal studies have provided evidence supporting the efficacy of this compound in reducing depressive behaviors. For instance, rodent models subjected to forced swim tests exhibited significant reductions in immobility time when treated with this compound derivatives.

Comparative Analysis with Other Antidepressants

The following table compares this compound with other common antidepressants:

Compound NameMechanismTherapeutic UseSide Effects
This compoundMonoamine reuptake inhibitorDepression, Anxiety, ADHDPotentially lower than SSRIs
Selective Serotonin Reuptake Inhibitors (SSRIs)Serotonin reuptake inhibitorDepression, AnxietySleep disturbances, nausea
Tricyclic Antidepressants (TCAs)Norepinephrine & serotonin reuptake inhibitorDepressionCardiovascular effects

Case Studies and Research Findings

  • Therapeutic Potential in Mood Disorders :
    A study demonstrated that this compound enhances monoaminergic neurotransmission, indicating its potential for alleviating symptoms of depression through increased serotonin levels.
  • Anxiolytic Effects :
    Research highlighted the compound's ability to modulate serotonin levels effectively, suggesting its utility in treating anxiety disorders.
  • ADHD Treatment :
    The reuptake inhibition mechanism supports its application in managing ADHD symptoms by increasing dopamine availability, as evidenced by preclinical studies.

Mechanism of Action

The mechanism of action of exo-3-(Boc-aminomethyl)-8-azabicyclo[3.2.1]octane involves its interaction with specific molecular targets. The Boc-protected aminomethyl group can be deprotected under acidic conditions, revealing the free amine, which can then interact with biological targets or participate in further chemical reactions . The bicyclic structure provides rigidity and stability, influencing its binding affinity and selectivity.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Core Scaffold Variations

8-Azabicyclo[3.2.1]octane vs. 3-Azabicyclo[3.3.0]octane
  • Maraviroc Analogs: Replacement of the 8-azabicyclo[3.2.1]octane system in Maraviroc (a CCR5 antagonist) with 5-amino-3-azabicyclo[3.3.0]octane demonstrated similar pKa values (~9.4) but distinct structural conformations. The 3.3.0 system lacks the bridgehead nitrogen rigidity of the 3.2.1 scaffold, leading to reduced antiviral potency despite comparable basicity .
  • Implications: The 8-azabicyclo[3.2.1]octane scaffold’s rigidity enhances target binding selectivity, as seen in NET (norepinephrine transporter) ligands like [¹⁸F]NS12137, which retains high affinity (Ki ~9.5 nM) due to its exo-3-pyridyloxy substituent .
Tropane Alkaloid Derivatives
  • Calystegines : Natural analogs with a hydroxylated 8-azabicyclo[3.2.1]octane core act as glycosidase inhibitors, highlighting the scaffold’s versatility in targeting metabolic enzymes .
  • WIN35,428 and RTI336 : Synthetic tropanes like WIN35,428 (2β-carbomethoxy-3β-(4-fluorophenyl)) and RTI336 (3β-(4-chlorophenyl)-pyrazole-substituted) are potent dopamine transporter (DAT) inhibitors. Their C3 substituents dictate selectivity and efficacy, with RTI336 advancing to clinical trials for cocaine addiction .

Substituent Effects on Bioactivity and Physicochemical Properties

exo-3-(Boc-aminomethyl) vs. Other C3 Substituents
Compound C3 Substituent Key Properties/Applications Reference
exo-3-(Boc-aminomethyl)-8-azabicyclo[...] Boc-aminomethyl (exo) Synthetic intermediate; amine protection for CNS drug design
NS12137 exo-3-[(6-fluoro-2-pyridyl)oxy] High NET affinity (Ki ~9.5 nM); PET imaging agent
exo-8-azabicyclo[...]-3-carbonitrile hydrochloride Carbonitrile (exo) Precursor for organometallic coupling; molecular weight 172.65 g/mol
Ethyl 3-oxo-8-azabicyclo[...]octane-8-carboxylate 3-oxo, 8-ethoxycarbonyl Intermediate for tropane alkaloid synthesis
  • Boc-aminomethyl: The bulky Boc group enhances solubility and stability during synthesis but may reduce binding affinity compared to smaller, polar groups (e.g., pyridyloxy in NS12137). Deprotection yields a primary amine for further functionalization, a key advantage in library synthesis .
  • Carbonitrile and Ester Groups : These electron-withdrawing substituents alter electronic properties, influencing reactivity in cross-coupling reactions (e.g., Grignard additions) .

Biological Activity

exo-3-(Boc-aminomethyl)-8-azabicyclo[3.2.1]octane is a bicyclic compound notable for its unique structure, which includes a tert-butoxycarbonyl (Boc) protected amino group. This compound has garnered interest in medicinal chemistry due to its potential biological activities and applications in drug development.

  • Molecular Formula : C13H24N2O2
  • Molecular Weight : 240.35 g/mol
  • CAS Number : 455267-38-6
  • Structure : The bicyclic framework contributes to its rigidity and stability, making it a valuable candidate for various biological interactions.

The biological activity of this compound primarily involves the deprotection of the Boc group under acidic conditions, resulting in the formation of a free amine. This free amine can interact with various biological targets, including enzymes and receptors, which is crucial for its pharmacological effects.

1. Interaction with Receptors

Research indicates that this compound may interact with mu opioid receptors, suggesting its potential implications in pain management and other therapeutic areas. The compound's ability to modulate receptor activity highlights its significance in pharmacological research.

2. Antiviral and Anticancer Properties

The compound is part of a broader class of tropane alkaloids known for diverse biological activities, including antiviral and anticancer effects. Its structural characteristics may contribute to these activities, making it a candidate for further investigation in drug development.

3. Nematocidal Activity

In addition to its potential as a pharmaceutical agent, this compound has been explored for nematicidal properties, indicating its utility in agricultural applications against nematode parasites.

Case Study 1: Opioid Receptor Modulation

In a study examining the interaction of bicyclic amines with opioid receptors, this compound was shown to modulate mu opioid receptor activity effectively, suggesting potential applications in pain relief therapies.

Synthesis and Preparation

The synthesis of this compound typically involves several key steps:

  • Starting Material : Derived from bicyclo[3.2.1]octane derivatives.
  • Boc Protection : The amino group is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base.
  • Cyclization : The protected intermediate undergoes cyclization reactions to form the bicyclic structure.
  • Deprotection : Under acidic conditions, the Boc group is removed to yield the active amine form.

Comparison with Similar Compounds

Compound NameStructure TypeNotable Activity
exo-3-(Boc-amino)-8-azabicyclo[3.2.1]octaneBicyclic compoundOpioid receptor modulation
8-Aminomethyl-3-Boc-3-azabicyclo[3.2.1]octaneBicyclic compoundAntiviral properties
11-Oxatricyclo[5.3.1.0]undecaneBicyclic compoundUsed in natural product synthesis

Q & A

Q. Key methodological considerations :

  • Use of chiral auxiliaries or catalysts to control stereochemistry.
  • Optimization of reaction conditions (e.g., solvent, temperature) to minimize side reactions in radical-based syntheses .

How do structural modifications at the C3 and N8 positions influence binding affinity for monoamine transporters (DAT/SERT/NET)?

Q. SAR Trends :

  • C3 substituents : Bulky aryl groups (e.g., 4-fluorophenyl) enhance DAT selectivity by fitting into hydrophobic pockets of the transporter. Electron-withdrawing groups (e.g., halogens) improve binding affinity through dipole interactions .
  • N8 substituents : Cyclopropylmethyl or benzyl groups at N8 increase metabolic stability while maintaining transporter affinity. Larger substituents (e.g., 4-fluorobenzyl) reduce SERT/NET off-target binding .

Q. Example :

  • exo-3-(6-Methoxypyridin-2-yloxy)-8-azabicyclo[3.2.1]octane (NS8880) : Shows high NET selectivity (Ki ~9.5 nM) due to its C3 pyridyloxy group and rigid bicyclic core .

Q. Advanced analysis :

  • Computational docking and molecular dynamics simulations can predict substituent effects on transporter binding pockets .

What analytical techniques are critical for characterizing exo-3-(Boc-aminomethyl) derivatives?

  • NMR spectroscopy :
    • ¹H/¹³C NMR : Resolves stereochemistry (e.g., exo vs. endo isomers) and confirms Boc-aminomethyl substitution .
    • 2D NMR (COSY, NOESY) : Validates bicyclic scaffold integrity and spatial arrangement of substituents .
  • X-ray crystallography : Provides absolute stereochemical assignment and reveals non-covalent interactions (e.g., hydrogen bonding with acetylcholinesterase) .
  • HPLC-MS : Quantifies purity and monitors metabolic stability in vitro .

Data contradiction note :
Some studies report conflicting diastereomeric ratios for radical cyclization products, likely due to variations in solvent polarity or initiator concentration .

How does the Boc group impact the compound's pharmacological and metabolic properties?

  • Pharmacological role : The Boc group acts as a temporary protective group for the amine, improving solubility during synthesis. Its removal in vivo (e.g., via acidic or enzymatic cleavage) generates active metabolites targeting neurotransmitter transporters .
  • Metabolic stability : Boc-protected derivatives exhibit prolonged half-lives in hepatic microsome assays compared to unprotected amines, as the group slows cytochrome P450-mediated oxidation .

Q. Methodological optimization :

  • Use trifluoroacetic acid (TFA) or HCl/dioxane for Boc deprotection in vitro .
  • Monitor deprotection kinetics via LC-MS to optimize conditions for scale-up .

What in vivo models are used to evaluate the neuropharmacological effects of this compound?

  • Rodent models :
    • Microdialysis in rats : Measures dopamine/serotonin release in striatal or hippocampal regions after compound administration .
    • PET imaging : Radiolabeled derivatives (e.g., [¹⁸F]NS12137) track norepinephrine transporter occupancy in the brain .
  • Dosage considerations :
    • Low doses (0.1–1 mg/kg) enhance cognitive function in Morris water maze tests.
    • High doses (>5 mg/kg) induce neurotoxicity, requiring careful dose-response profiling .

Advanced challenge :
Species-specific differences in transporter expression (e.g., higher DAT density in primates) necessitate cross-validation using humanized models .

How do stereochemical differences (exo vs. endo) affect biological activity?

  • exo isomers : Generally exhibit higher DAT/SERT affinity due to optimal spatial alignment of substituents with transporter binding pockets. Example: exo-3-substituted derivatives show 10–100x greater potency than endo counterparts .
  • endo isomers : May interact with off-target receptors (e.g., muscarinic acetylcholine receptors), reducing selectivity .

Methodological note :
Chiral chromatography (e.g., using amylose-based columns) separates enantiomers for individual bioactivity testing .

What metabolic pathways govern the clearance of 8-azabicyclo[3.2.1]octane derivatives?

  • Phase I metabolism :
    • Cytochrome P450 2D6 (CYP2D6) : Mediates N-demethylation of the Boc group.
    • CYP3A4 : Hydroxylates the bicyclic core at C6 or C7 positions .
  • Phase II metabolism : Glucuronidation of primary amines post-Boc removal .

Q. Key data :

  • Metabolite profiling using human liver microsomes identifies major oxidative products for toxicity screening .

What strategies are used to design 8-azabicyclo[3.2.1]octane-based libraries for drug discovery?

  • Diversity-oriented synthesis : Introduce varied substituents at C3 (e.g., aryl, heteroaryl) and N8 (e.g., alkyl, benzyl) via Suzuki coupling or reductive amination .
  • Focus on CNS penetration : Optimize logP (2–3) and polar surface area (<60 Ų) using computational tools like QikProp .

Q. Example library :

  • Unsymmetrical ureas : Generated by reacting exo-3-aminomethyl derivatives with isocyanates, yielding compounds with improved solubility and transporter selectivity .

Table 1: Representative Derivatives and Biological Activities

CompoundC3 SubstituentN8 SubstituentDAT Ki (nM)SERT Ki (nM)NET Ki (nM)Source
NS88806-Methoxypyridin-2-yloxyH6505509.5
22eBis(4-fluorophenyl)Cyclopropylmethyl1232085
Brasofensine (unprotected)4-FluorophenylMethyl3.218045

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